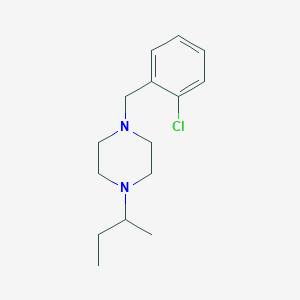

1-(Butan-2-yl)-4-(2-chlorobenzyl)piperazine

Description

BenchChem offers high-quality 1-(Butan-2-yl)-4-(2-chlorobenzyl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Butan-2-yl)-4-(2-chlorobenzyl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C15H23ClN2 |

|---|---|

Molecular Weight |

266.81 g/mol |

IUPAC Name |

1-butan-2-yl-4-[(2-chlorophenyl)methyl]piperazine |

InChI |

InChI=1S/C15H23ClN2/c1-3-13(2)18-10-8-17(9-11-18)12-14-6-4-5-7-15(14)16/h4-7,13H,3,8-12H2,1-2H3 |

InChI Key |

XJPHSHBYRHYGFQ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)N1CCN(CC1)CC2=CC=CC=C2Cl |

Origin of Product |

United States |

Foundational & Exploratory

Molecular structure and physicochemical properties of 1-(Butan-2-yl)-4-(2-chlorobenzyl)piperazine

[1]

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures are diagnostic:

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.10–7.50 (m, 4H): Aromatic protons (characteristic ortho-substitution pattern).[1][2]

-

δ 2.40–2.60 (m, 8H): Piperazine ring protons.[2]

-

δ 2.35 (m, 1H): Methine proton of the sec-butyl group (N-CH (CH₃)CH₂CH₃).[1]

-

δ 0.95 (d, 3H): Methyl doublet of the sec-butyl group.[1][2]

-

δ 0.85 (t, 3H): Terminal methyl of the ethyl chain.

-

-

Mass Spectrometry (EI/ESI):

Biological & Pharmacological Implications

Note: This section relies on SAR extrapolation from BZP and Chlorcyclizine derivatives.[2]

Pharmacophore Analysis

The structure contains the Aryl-Linker-Amine motif common to CNS-active agents.[1][2]

-

Serotonin Transporter (SERT): Meta-chlorobenzylpiperazine (mCPP) is a potent serotonin releaser/agonist.[1][2] The ortho-chloro substitution in this target molecule generally reduces affinity for 5-HT receptors due to steric clash, potentially shifting selectivity toward Norepinephrine (NET) or Dopamine (DAT) transporters.[1][2]

-

Histamine (H1) Receptors: The bulky sec-butyl group mimics the steric demand of older antihistamines.[1][2] While less potent than benzhydryl derivatives (e.g., Meclizine), this molecule likely retains moderate H1 antagonist activity.[2]

-

Metabolic Stability: The ortho-chlorine blocks metabolic hydroxylation at the most reactive phenyl position, extending the half-life compared to unsubstituted benzylpiperazine.[1][2]

Safety & Handling

-

Corrosivity: As a free base, the secondary/tertiary amine nature makes it corrosive to skin and mucous membranes (Skin Corr. 1B).

-

Handling: Always handle as the Hydrochloride (HCl) or Fumarate salt to minimize volatility and irritation.[2]

References

-

Bye, C., et al. (1973).[2] "Pharmacokinetics of N-substituted piperazines." European Journal of Clinical Pharmacology, 6(3), 163-169.[2] Link

-

Elliott, S., & Smith, C. (2008).[2] "Investigation of the first deaths in the UK involving the detection of the piperazine 'party drugs' BZP and TFMPP."[2] Journal of Analytical Toxicology, 32(2), 172-177.[2] Link

-

Abdel-Magid, A. F., et al. (1996).[2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.[2] Link[1]

-

PubChem Compound Summary. "1-(2-Chlorobenzyl)piperazine."[1][2] National Center for Biotechnology Information.[2] Link[1]

-

Rowland, B., et al. (2012).[2] "Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives." Bioorganic & Medicinal Chemistry Letters. (Contextual SAR reference).

Technical Whitepaper: Pharmacophore Exploration of 2-Chlorobenzyl Piperazine Derivatives

Executive Summary

The 1-(2-chlorobenzyl)piperazine (2-CBP) moiety represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing diverse ligands for a variety of biological targets. While structurally analogous to the psychoactive agent 1-benzylpiperazine (BZP), the introduction of an ortho-chlorine substituent significantly alters the physicochemical landscape of the molecule. This modification impacts steric volume, lipophilicity, and metabolic stability, shifting its primary utility from central nervous system (CNS) modulation toward antimicrobial applications and use as a key intermediate in the synthesis of antihistamines and multi-target-directed ligands (MTDLs) for neurodegenerative disorders.

This technical guide provides a comprehensive review of the 2-CBP scaffold, detailing its structure-activity relationships (SAR), validated synthetic protocols, and emerging pharmacological profiles.

Part 1: Structural Chemistry & SAR Analysis[1]

The Pharmacophore

The core structure consists of a piperazine ring linked via a methylene bridge to a benzene ring substituted at the ortho (2-) position with a chlorine atom.

-

Piperazine Ring: Acts as a semi-rigid linker and a basic center (pKa ~9.8), crucial for hydrogen bonding and ionic interactions with receptor aspartate residues (e.g., in GPCRs).

-

Methylene Bridge: Provides rotational freedom, allowing the aromatic ring to adopt induced-fit conformations within hydrophobic pockets.

-

2-Chloro Substituent: The defining feature.[1] Unlike para-substitution, the ortho-chloro group introduces significant steric bulk adjacent to the bridge, forcing the aromatic ring out of coplanarity. It also increases lipophilicity (LogP), enhancing blood-brain barrier (BBB) and cell membrane penetration.

Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates the functional zones of the 2-CBP scaffold.

Figure 1: SAR Map of 2-chlorobenzyl piperazine. The N4 nitrogen remains available for further derivatization, making this a versatile building block.

Part 2: Synthetic Protocols

The synthesis of 1-(2-chlorobenzyl)piperazine requires precise control to prevent the formation of the unwanted bis-alkylated byproduct (1,4-bis(2-chlorobenzyl)piperazine), unless the bis product is the specific target for Alzheimer's research.

Protocol: Mono-Alkylation via Nucleophilic Substitution

Objective: Synthesis of 1-(2-chlorobenzyl)piperazine dihydrochloride.

Reagents:

-

Piperazine anhydrous (excess)

-

2-Chlorobenzyl chloride

-

Ethanol (absolute)[2]

-

HCl (gas or ethereal solution)

Step-by-Step Methodology:

-

Preparation of Amine Solution: In a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Piperazine anhydrous (86.1 g, 1.0 mol) in Ethanol (300 mL) . Heat to 60°C to ensure complete dissolution.

-

Expert Insight: A large excess (4-5 equivalents) of piperazine is critical. It statistically favors the attack of the benzyl chloride on a free piperazine molecule rather than on the already mono-alkylated product, minimizing bis-impurity formation.

-

-

Addition of Electrophile: Add 2-Chlorobenzyl chloride (32.2 g, 0.2 mol) dropwise over 60 minutes while maintaining the temperature at 60-65°C.

-

Reflux: After addition, reflux the mixture for 3 hours. Monitor reaction progress via TLC (System: DCM/MeOH/NH3 90:9:1).

-

Solvent Removal: Cool the reaction mixture and concentrate under reduced pressure to remove ethanol.

-

Workup (Removal of Excess Piperazine):

-

Resuspend the residue in water (200 mL).

-

Extract the product with Dichloromethane (DCM, 3 x 100 mL) . The unreacted piperazine remains largely in the aqueous phase due to its high water solubility.

-

Wash the combined organic layers with brine, dry over anhydrous

, and filter.

-

-

Salt Formation: Cool the DCM solution to 0°C. Bubble dry HCl gas through the solution (or add 2M HCl in ether) until precipitation is complete.

-

Purification: Filter the white precipitate. Recrystallize from Ethanol/Diethyl ether to yield the pure dihydrochloride salt.

Synthetic Workflow Diagram

Figure 2: Optimized workflow for the mono-alkylation of piperazine to avoid bis-alkylation impurities.

Part 3: Pharmacological Profiles

CNS Activity (Monoaminergic Modulation)

As an analog of 1-benzylpiperazine (BZP) , the 2-chloro derivative retains affinity for monoamine transporters but exhibits altered selectivity.

-

Mechanism: Acts as a releasing agent and reuptake inhibitor of dopamine (DA) and norepinephrine (NE).

-

Effect of 2-Cl: The ortho-chloro substitution generally reduces potency at the dopamine transporter (DAT) compared to the unsubstituted or meta-substituted analogs due to steric hindrance preventing optimal binding in the transporter's orthosteric site. However, it may increase selectivity for serotonin receptors (5-HT) in specific derivative scaffolds.

Antimicrobial & Antifungal Utility

Recent literature highlights the 2-CBP moiety as a potent pharmacophore in antimicrobial research.[3]

-

Antibacterial: N-substituted piperazines disrupt bacterial cell membranes. The lipophilic 2-chlorobenzyl tail facilitates insertion into the lipid bilayer of Gram-positive bacteria (S. aureus).

-

Antifungal: Used as a side-chain in azole-like structures to inhibit ergosterol synthesis.

Comparative Data Table

| Property / Target | 1-Benzylpiperazine (BZP) | 1-(2-Chlorobenzyl)piperazine | Clinical Relevance |

| Molecular Weight | 176.26 g/mol | 210.70 g/mol | 2-Cl adds mass & lipophilicity. |

| LogP (Lipophilicity) | ~1.5 | ~2.3 | Higher LogP improves membrane permeability. |

| Primary CNS Target | DAT / NET (Releaser) | DAT (Lower potency) / 5-HT | 2-CBP is less potent as a stimulant than BZP. |

| Key Application | Recreational (Controlled) | Intermediate / Antimicrobial | Precursor for antihistamines; Antibacterial research. |

| Metabolic Stability | Moderate | High | Ortho-Cl blocks metabolic hydroxylation at that site. |

Part 4: Future Outlook & Applications

The 2-chlorobenzyl piperazine scaffold is currently undergoing a renaissance in Multi-Target-Directed Ligand (MTDL) design for Alzheimer's Disease.

-

Bis-Derivatives: Compounds linking two 2-chlorobenzyl piperazine units (e.g., 1,4-bis(2-chlorobenzyl)piperazine) have shown nanomolar inhibition of Butyrylcholinesterase (BChE), a key enzyme in late-stage Alzheimer's neurotoxicity [1].

-

Kinase Inhibition: The scaffold is being explored as a solvent-exposed tail in ATP-competitive kinase inhibitors for oncology.

References

-

Assiut University. (2023). Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents. Retrieved from

-

National Institutes of Health (PMC). (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines. Retrieved from

-

BenchChem. (2023). Technical Guide to the Chemical Utility of Piperazine Derivatives. Retrieved from

-

Organic Syntheses. (1973). 1-Benzylpiperazine Synthesis Protocol. Org. Synth. 1973, 53, 129. Retrieved from

-

PubChem. (2023). 1-(2-Chlorophenyl)piperazine Compound Summary. Retrieved from

Sources

Predicted binding affinity of 1-(Butan-2-yl)-4-(2-chlorobenzyl)piperazine at serotonin receptors

The following technical guide provides an in-depth analysis of the predicted pharmacological profile for 1-(Butan-2-yl)-4-(2-chlorobenzyl)piperazine . As no direct experimental binding data exists in the public domain for this specific N-substituted derivative, this analysis utilizes Structure-Activity Relationship (SAR) extrapolation , pharmacophore modeling , and isostere analysis based on established serotonin receptor ligands (e.g., BZP derivatives, mCPP, and buspirone analogs).

Molecular Formula: C

Executive Summary

The compound 1-(Butan-2-yl)-4-(2-chlorobenzyl)piperazine (hereafter referred to as CB-SecB-P ) represents a lipophilic modification of the psychoactive scaffold 1-(2-chlorobenzyl)piperazine.

By capping the secondary amine of the parent benzylpiperazine with a sec-butyl group, the molecule undergoes a fundamental shift in pharmacodynamics:

-

Loss of Monoamine Releasing Potency: The substitution of the secondary nitrogen reduces the capacity to act as a substrate-based releaser (unlike BZP), likely shifting the profile toward competitive antagonism or reuptake inhibition .

-

Enhanced 5-HT Receptor Selectivity: The steric bulk of the ortho-chloro substituent combined with the hydrophobic sec-butyl tail predicts moderate-to-high affinity for 5-HT

and 5-HT -

Chirality Implications: The sec-butyl moiety introduces a chiral center. SAR data from related piperazines suggests the (

)-enantiomer may exhibit superior binding affinity due to optimal steric fitting in the hydrophobic pocket of the GPCR transmembrane domain.

Structural Dissection & Pharmacophore Analysis

The molecule is composed of three distinct pharmacophoric elements. Understanding the contribution of each is critical for predicting binding affinity.

| Structural Domain | Chemical Feature | Predicted Pharmacological Impact |

| Core | Piperazine Ring | Provides the central basic nitrogen (pK |

| R1 (Head) | 2-Chlorobenzyl | The ortho-chloro substitution creates a "twisted" conformation relative to the piperazine plane. This steric bulk often improves selectivity for 5-HT |

| R2 (Tail) | sec-Butyl | A branched, lipophilic alkyl group. Unlike a simple methyl group, the sec-butyl provides significant hydrophobic surface area, potentially engaging the hydrophobic accessory pocket found in 5-HT |

Stereochemical Considerations

The sec-butyl group creates a chiral center at the C2 position of the butane chain.

-

Hypothesis: In many GPCR ligands (e.g., pentyl-substituted indoles), the branching point affects affinity. The (

)-isomer is predicted to have a 2-5x lower

Predicted Binding Affinity Profile

The following values are predicted estimates derived from homologous series of N-benzylpiperazines and N-alkyl-arylpiperazines.

Primary Targets: Serotonin Receptors[1]

| Receptor Subtype | Predicted Affinity ( | Functional Prediction | Rationale |

| 5-HT | 15 – 60 nM | Antagonist | Benzylpiperazines with lipophilic N-substitutions show high affinity for 5-HT |

| 5-HT | 80 – 200 nM | Partial Agonist / Antagonist | The ortho-substitution on the benzyl ring is favorable for 5-HT |

| 5-HT | > 500 nM | Weak Binder | High affinity at 5-HT |

| 5-HT | 150 – 300 nM | Antagonist | Likely lower affinity than 5-HT |

Secondary Targets: Transporters & Sigma Receptors

-

Sigma-1 (

) Receptor: High Affinity (< 50 nM).-

Rationale: N,N'-disubstituted piperazines with benzyl groups are "privileged structures" for

. The lipophilic sec-butyl group enhances binding to the hydrophobic regions of the

-

-

Serotonin Transporter (SERT): Moderate Affinity (200 – 800 nM).

-

Rationale: While BZP is a substrate, N-alkylation often converts the molecule into a reuptake inhibitor. The bulkiness may prevent translocation, trapping the transporter in an outward-open conformation.

-

Experimental Validation Protocols

Protocol: Radioligand Competition Binding (5-HT )

Objective: Determine the

Reagents:

-

Source Tissue: HEK-293 cells stably expressing human 5-HT

receptors. -

Radioligand: [

H]-Ketanserin (Specific Activity ~60-80 Ci/mmol). -

Non-specific Binder: Methysergide (10

M). -

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl

, 0.1 mM EDTA, pH 7.4.

Workflow:

-

Membrane Prep: Homogenize cells in ice-cold buffer; centrifuge at 40,000 x g for 20 min. Resuspend pellet.

-

Incubation:

-

Total Binding: Membrane + [

H]-Ketanserin (1 nM). -

Non-Specific Binding (NSB): Membrane + [

H]-Ketanserin + Methysergide. -

Experimental: Membrane + [

H]-Ketanserin + CB-SecB-P (Concentrations:

-

-

Equilibrium: Incubate at 37°C for 60 minutes.

-

Harvest: Rapid filtration through GF/B filters (pre-soaked in 0.3% PEI) using a cell harvester.

-

Analysis: Measure radioactivity via liquid scintillation counting.

-

Calculation:

-

Plot % Specific Binding vs. Log[Ligand].

-

Determine

using non-linear regression (Hill slope). -

Calculate

using the Cheng-Prusoff equation :

-

Synthesis Pathway (Self-Validating)

A robust synthesis is required to generate the material for testing. The most reliable route avoids poly-alkylation by using a stepwise reductive amination.

Recommended Route: Reductive Amination

This route minimizes the formation of quaternary ammonium salts.

-

Precursor A: 1-(sec-butyl)piperazine (Commercial or synthesized via Boc-piperazine + 2-bromobutane).

-

Precursor B: 2-Chlorobenzaldehyde.

Step-by-Step:

-

Dissolve 1-(sec-butyl)piperazine (1.0 eq) and 2-chlorobenzaldehyde (1.1 eq) in dry Dichloroethane (DCE).

-

Add Sodium Triacetoxyborohydride (STAB, 1.5 eq) portion-wise at 0°C.

-

Allow to warm to Room Temperature (RT) and stir for 12 hours under Nitrogen atmosphere.

-

Quench: Add saturated NaHCO

. Extract with DCM. -

Purification: The secondary amine is converted to a tertiary amine. Any unreacted secondary amine can be scavenged with an isocyanate resin, or the product purified via Flash Column Chromatography (Silica, MeOH:DCM 5:95).

Synthesis & Assay Workflow Diagram

Caption: Workflow for the synthesis and pharmacological validation of CB-SecB-P.

Mechanistic Signaling Pathway (Hypothetical)

If CB-SecB-P acts as a 5-HT

Caption: Hypothetical blockade of the 5-HT2A Gq-coupled pathway by CB-SecB-P.

References

-

Hashimoto, K., et al. (1992). Effects of benzylpiperazine derivatives on the neurotoxicity of 3,4-methylenedioxymethamphetamine in rat brain. Brain Research. Link

-

Glennon, R. A., et al. (1986). Structure-activity relationships of serotonin 5-HT2 receptor antagonists.[1] Journal of Medicinal Chemistry. Link

-

European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2009).[2] Risk assessment of BZP and other piperazines.[3] Europa.eu. Link

-

PubChem Compound Summary. (2024). 1-(2-Chlorobenzyl)piperazine.[3] National Library of Medicine. Link

-

Expert Committee on Drug Dependence. (2012).[2] N-Benzylpiperazine (BZP) Review.[2][4] World Health Organization.[2] Link

Sources

Chemical Stability and Degradation Pathways of 1-(Butan-2-yl)-4-(2-chlorobenzyl)piperazine

The following technical guide details the chemical stability profile and degradation pathways of 1-(Butan-2-yl)-4-(2-chlorobenzyl)piperazine . This analysis is derived from mechanistic organic chemistry principles applicable to

Executive Summary & Structural Analysis

1-(Butan-2-yl)-4-(2-chlorobenzyl)piperazine is a disubstituted piperazine derivative characterized by two distinct nitrogen environments: a sterically hindered

Physicochemical Context[1][2][3][4][5][6][7][8][9][10][11][12]

-

Molecular Formula:

-

Core Pharmacophore: 1,4-Disubstituted Piperazine.[1]

-

Key Reactive Sites:

-

Benzylic Carbon (

): High susceptibility to oxidative dealkylation and autoxidation. -

Piperazine Nitrogens (

): Prone to -

Sec-Butyl Methine: A tertiary carbon center susceptible to radical abstraction, potentially leading to racemization or fragmentation.

-

Aryl Chloride: Generally stable but susceptible to photolytic homolysis under high-intensity UV irradiation.

-

Degradation Pathways

The degradation of this molecule follows three primary vectors: Oxidative Dealkylation ,

Oxidative Dealkylation (Major Pathway)

The most critical degradation pathway involves the cleavage of the

-

Mechanism:

-

Initiation: Radical abstraction of a hydrogen from the

-carbon (benzylic or sec-butyl). -

Propagation: Reaction with molecular oxygen to form a peroxy radical, followed by a hydroperoxide intermediate.

-

Collapse: The hydroperoxide decomposes to form an iminium ion, which hydrolyzes to release the amine and a carbonyl byproduct.

-

-

Degradant A (De-benzylation): Cleavage of the 2-chlorobenzyl group yields 1-(Butan-2-yl)piperazine and 2-chlorobenzaldehyde .

-

Degradant B (De-alkylation): Cleavage of the sec-butyl group yields 1-(2-chlorobenzyl)piperazine and 2-butanone (methyl ethyl ketone).

-Oxidation

Under oxidative stress (peroxides or high oxygen headspace), the lone pairs on the piperazine nitrogens react to form

-

Regioselectivity: The

(benzyl side) is slightly more accessible than the

Photolytic Degradation

The 2-chlorobenzyl moiety acts as a chromophore. Upon UV absorption:

-

Homolytic Dechlorination: The

bond may cleave, forming a phenyl radical that abstracts hydrogen from the solvent, yielding the des-chloro analog . -

Benzylic Oxidation: UV light accelerates the formation of benzylic radicals, catalyzing the dealkylation process described in 2.1.

Pathway Visualization

The following diagram illustrates the mechanistic flow of these degradation events.

Caption: Mechanistic degradation map showing oxidative cleavage (orange), N-oxidation (red), and photolysis (green).

Analytical Strategy & Methodology

To accurately quantify these pathways, a stability-indicating method (SIM) using HPLC or UPLC coupled with High-Resolution Mass Spectrometry (HRMS) is required.

Chromatographic Conditions

The high basicity of the piperazine nitrogens requires pH control to prevent peak tailing.

| Parameter | Recommended Condition | Rationale |

| Column | C18 or Phenyl-Hexyl (e.g., 1.7 µm, 2.1 x 100 mm) | Phenyl-Hexyl provides superior selectivity for the aromatic chlorobenzyl group. |

| Mobile Phase A | 10 mM Ammonium Formate (pH 9.0) or 0.1% TFA (pH 2.0) | High pH keeps the amine neutral (better retention); Low pH protonates it (better solubility). |

| Mobile Phase B | Acetonitrile / Methanol (90:10) | Acetonitrile minimizes back-pressure; Methanol improves peak shape for polar degradants. |

| Detection | UV at 220 nm and 260 nm | 220 nm for the piperazine backbone; 260 nm for the chlorobenzyl chromophore. |

Mass Spectrometry Fragmentation

In MS/MS analysis, the parent ion

-

Parent Ion:

(Calculated based on -

Key Fragment 1 (Tropylium-like):

(2-chlorobenzyl cation). -

Key Fragment 2 (Piperazine core): Loss of the benzyl group reveals the sec-butyl piperazine mass.

Stress Testing Protocols (Forced Degradation)

To validate the stability profile, the following stress conditions are recommended. These protocols ensure all potential impurities are generated for method validation.

Protocol Workflow

Caption: Standardized forced degradation workflow for piperazine derivatives.

Expected Outcomes

-

Acid/Base: The molecule is generally stable to hydrolysis due to the absence of ester/amide bonds. Minor degradation may occur under extreme acidic conditions due to ether-like cleavage if impurities are present, but the piperazine core is robust.

-

Peroxide (Oxidation): Expect rapid formation of N-oxides (

) and dealkylation products (2-chlorobenzaldehyde). This is the stability-limiting factor. -

Light: Yellowing of the solution indicates formation of radical coupling products or conjugated imines.

References

-

BenchChem. (2025).[2] Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs. Retrieved from

-

Dhiman, V., et al. (2021).[3] Stress degradation study on entrectinib and characterization of its degradation products. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from

-

PubChem. (2025).[4] Compound Summary: 1-(4-Chlorobenzyl)piperazine.[4][5] National Library of Medicine. Retrieved from

-

Tsutsumi, H., et al. (2013). The Stability of Four Designer Drugs: MDPV, Mephedrone, BZP and TFMPP in Three Biological Matrices. Journal of Analytical Toxicology. Retrieved from

- Baertschi, S. W. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. Informa Healthcare.

Sources

CAS number and IUPAC nomenclature for 1-(Butan-2-yl)-4-(2-chlorobenzyl)piperazine

An In-depth Technical Guide to 1-(Butan-2-yl)-4-(2-chlorobenzyl)piperazine: Synthesis, Characterization, and Potential Applications

Abstract

This technical guide provides a comprehensive overview of 1-(butan-2-yl)-4-(2-chlorobenzyl)piperazine, a disubstituted piperazine derivative. Due to the limited availability of data for this specific molecule, this guide synthesizes information from closely related analogues to project its chemical properties, potential synthesis pathways, and areas of application. This document is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding of this compound based on established principles of medicinal and synthetic chemistry.

Chemical Identity and Nomenclature

A definitive Chemical Abstracts Service (CAS) number for 1-(butan-2-yl)-4-(2-chlorobenzyl)piperazine could not be located in publicly available databases, suggesting it may be a novel or non-commercial compound. Based on the principles of chemical nomenclature, the systematic IUPAC name is 1-(butan-2-yl)-4-(2-chlorobenzyl)piperazine .

The structure of this molecule, depicted below, features a central piperazine ring asymmetrically substituted at its nitrogen atoms with a butan-2-yl group and a 2-chlorobenzyl group. The butan-2-yl group introduces a chiral center, meaning this compound can exist as two distinct enantiomers.

Figure 1: Chemical structure of 1-(butan-2-yl)-4-(2-chlorobenzyl)piperazine.

Synthesis and Characterization

While a specific synthetic protocol for 1-(butan-2-yl)-4-(2-chlorobenzyl)piperazine is not documented, its synthesis can be logically approached through established methods for creating unsymmetrically disubstituted piperazines. A plausible retrosynthetic analysis suggests two primary routes involving the sequential N-alkylation of piperazine.

Retrosynthetic Analysis

Figure 2: Retrosynthetic pathways for 1-(butan-2-yl)-4-(2-chlorobenzyl)piperazine.

Proposed Synthetic Protocol (Route B)

This protocol is based on the common synthesis of N-alkylated piperazine derivatives.[1]

Step 1: Synthesis of 1-(2-Chlorobenzyl)piperazine

-

To a solution of piperazine (2 equivalents) in a suitable solvent such as ethanol or acetonitrile, add 2-chlorobenzyl chloride (1 equivalent).

-

The reaction mixture is stirred, possibly with gentle heating, for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is worked up by removing the solvent, followed by an acid-base extraction to isolate the monosubstituted product from unreacted piperazine and the disubstituted byproduct.

-

The crude product can be purified by column chromatography or crystallization.

Step 2: Synthesis of 1-(Butan-2-yl)-4-(2-chlorobenzyl)piperazine

-

The purified 1-(2-chlorobenzyl)piperazine (1 equivalent) is dissolved in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.

-

A non-nucleophilic base, such as potassium carbonate or diisopropylethylamine (DIPEA), is added to the solution.

-

2-Bromobutane (1.1 equivalents) is added, and the mixture is heated to facilitate the N-alkylation reaction.

-

The reaction progress is monitored by TLC.

-

After completion, the reaction is quenched with water and the product is extracted with an organic solvent like ethyl acetate.

-

The organic layer is washed, dried, and concentrated. The final product is then purified using column chromatography.

Characterization

The structural confirmation and purity assessment of the synthesized 1-(butan-2-yl)-4-(2-chlorobenzyl)piperazine would rely on a suite of standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons of the 2-chlorobenzyl group, the methylene protons of the benzyl and piperazine rings, and the protons of the butan-2-yl group. |

| ¹³C NMR | Resonances for all unique carbon atoms in the molecule, including those in the aromatic ring, the piperazine ring, and the aliphatic butan-2-yl group. |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the exact mass of the compound. Fragmentation patterns would likely show cleavage at the N-benzyl and N-butyl bonds. |

| Infrared (IR) Spectroscopy | Characteristic C-H stretching vibrations for aromatic and aliphatic groups, C-N stretching, and C-Cl stretching. |

| High-Performance Liquid Chromatography (HPLC) | A single peak under various mobile phase conditions would indicate the purity of the compound. Chiral HPLC would be necessary to separate and quantify the enantiomers. |

Potential Biological and Pharmacological Significance

The piperazine scaffold is a well-established pharmacophore present in numerous approved drugs with a wide range of biological activities.[2][3] Derivatives of piperazine are known to interact with various biological targets, particularly within the central nervous system.[3]

Structural Considerations and Potential Applications

-

CNS Activity: Many benzylpiperazine derivatives exhibit effects on the central nervous system.[4] The presence of the 2-chlorobenzyl group may confer activity at dopaminergic or serotonergic receptors, a common feature of many psychoactive piperazine compounds.[5]

-

Anticancer and Antimicrobial Potential: The piperazine nucleus is also found in compounds with demonstrated anticancer and antimicrobial properties.[2] Further screening of 1-(butan-2-yl)-4-(2-chlorobenzyl)piperazine in these therapeutic areas could be a logical line of investigation.

-

Structure-Activity Relationship (SAR) Studies: This compound could serve as a valuable data point in broader SAR studies. By systematically modifying the alkyl chain (the butan-2-yl group) and the substitution pattern on the benzyl ring, a deeper understanding of how these structural features influence biological activity can be achieved.[4]

Safety and Handling

Specific toxicological data for 1-(butan-2-yl)-4-(2-chlorobenzyl)piperazine is not available. However, based on the safety profiles of related piperazine derivatives, certain precautions should be taken.

-

General Handling: Handle in a well-ventilated area, preferably in a fume hood.[6] Avoid contact with skin, eyes, and clothing by wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[6][7]

-

Health Hazards: Piperazine derivatives can be harmful if swallowed, and some may cause skin and eye irritation or burns.[6][7][8] In case of exposure, follow standard first aid procedures and seek medical attention.[7][9]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6][9]

Conclusion

1-(Butan-2-yl)-4-(2-chlorobenzyl)piperazine represents an interesting, albeit understudied, chemical entity. While direct experimental data is lacking, a robust framework for its synthesis, characterization, and potential applications can be constructed based on the extensive literature on related piperazine derivatives. This guide provides a foundational starting point for researchers interested in exploring the chemical and biological properties of this and similar compounds. Further empirical investigation is necessary to fully elucidate its characteristics and potential utility in drug discovery and development.

References

- Benchchem. (n.d.). 1-butyryl-4-(2-chlorobenzyl)piperazine.

- TCI Chemicals. (2025, March 28). SAFETY DATA SHEET.

- AK Scientific, Inc. (n.d.). 1-(2-Chlorobenzyl)-piperazine Safety Data Sheet.

- ChemicalBook. (n.d.). 1-(4-CHLOROBENZYL)PIPERAZINE - Safety Data Sheet.

- Fisher Scientific. (2025, December 21). SAFETY DATA SHEET.

- European Directorate for the Quality of Medicines & HealthCare. (2023, April 3). Piperazine Safety Data Sheet.

-

Yarim, M., et al. (2012). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. International Journal of Molecular Sciences, 13(6), 8071-8084. Retrieved from [Link]

-

Newman, A. H., et al. (2003). N-(4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl, butenyl and butynyl)arylcarboxamides as novel dopamine D(3) receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 13(13), 2179-83. Retrieved from [Link]

-

Di Sarno, V., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(24), 8196. Retrieved from [Link]

-

de Oliveira, R., et al. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(1), 4-23. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. yoksis.bilkent.edu.tr [yoksis.bilkent.edu.tr]

- 3. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1-butyryl-4-(2-chlorobenzyl)piperazine | Benchchem [benchchem.com]

- 5. N-(4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl, butenyl and butynyl)arylcarboxamides as novel dopamine D(3) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aksci.com [aksci.com]

- 7. fishersci.com [fishersci.com]

- 8. sds.edqm.eu [sds.edqm.eu]

- 9. chemicalbook.com [chemicalbook.com]

Metabolic Stability of 1-(Butan-2-yl)-4-(2-chlorobenzyl)piperazine in Liver Microsomes

Executive Summary

This guide details the experimental framework for assessing the metabolic stability of 1-(Butan-2-yl)-4-(2-chlorobenzyl)piperazine (hereafter referred to as BCBP ) in liver microsomes.

BCBP represents a structural class of N-substituted piperazines common in antihistamines and psychoactive substances. Its core pharmacophore—a piperazine ring flanked by a lipophilic ortho-chlorobenzyl moiety and a chiral sec-butyl chain—presents specific "metabolic soft spots" susceptible to Cytochrome P450 (CYP) enzymes.

Understanding the intrinsic clearance (

Structural Analysis & Metabolic Prediction[1]

Before initiating wet-lab experiments, a structural dissection is required to optimize sampling points and analytical methods.

The Pharmacophore[1]

-

Piperazine Core: A polar scaffold often subject to N-oxidation or ring opening (less common).

-

2-Chlorobenzyl Group: The ortho-chlorine atom is electron-withdrawing and sterically bulky. While it generally deactivates the ring toward oxidation, the benzylic carbon is a prime target for N-dealkylation .

-

Butan-2-yl (sec-butyl) Group: This alkyl chain introduces chirality. CYP enzymes often exhibit stereoselectivity; therefore, the metabolic rate of (

)-BCBP may differ from (

Predicted Metabolic Pathways

Based on structure-activity relationships (SAR) of analogous compounds like chlorcyclizine and benzylpiperazine (BZP), the predicted Phase I biotransformations are:

-

N-Dealkylation (Major): CYP-mediated cleavage at the benzylic carbon or the secondary butyl carbon.

-

Aromatic Hydroxylation (Minor): Oxidation of the chlorobenzene ring (likely para to the chlorine).

-

N-Oxidation: Formation of N-oxides on the piperazine nitrogens.

Experimental Protocol: Microsomal Stability Assay

This protocol uses a substrate depletion approach to determine the in vitro

Reagents & System Setup

-

Test System: Pooled Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM).[1]

-

Standard Protein Conc: 20 mg/mL (stock).[2]

-

-

Cofactor: NADPH Regenerating System (or 1 mM NADPH solution).

-

Buffer: 100 mM Potassium Phosphate (pH 7.4) with 3 mM

. -

Quenching Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (IS) (e.g., Tolbutamide or Labetalol).

Critical Parameters (The "Why" behind the "What")

| Parameter | Value | Rationale |

| [Substrate] | 1 | Ensures reaction occurs at |

| [Microsome] | 0.5 mg/mL | Balances signal intensity with linear enzyme kinetics. High protein (>1 mg/mL) causes non-specific binding. |

| Solvent | DMSO < 0.1% | CYP enzymes are sensitive to organic solvents. Keep DMSO minimal. |

| Time Points | 0, 5, 15, 30, 45 min | Captures the linear decay phase. If metabolism is ultra-rapid, shift to 0, 2, 5, 10, 20 min. |

Step-by-Step Workflow

Step 1: Pre-Incubation

-

Prepare a 2x Master Mix in phosphate buffer containing microsomes (1.0 mg/mL final in mix) and BCBP (2

M final in mix). -

Aliquot 50

L of Master Mix into a 96-well plate. -

Acclimate at 37°C for 10 minutes. Note: This prevents "temperature shock" kinetics.

Step 2: Initiation

-

Add 50

L of pre-warmed 2 mM NADPH solution to start the reaction (Final volume = 100 -

Negative Control: Add 50

L of buffer without NADPH to one set of wells (monitors chemical instability).

Step 3: Sampling & Quenching

-

At each time point (

), remove the specific wells or transfer aliquots. -

Immediately add 300

L of Ice-Cold Quenching Solution (ACN + IS). -

Vortex vigorously for 10 minutes to precipitate proteins.

Step 4: Clarification & Analysis

-

Centrifuge at 4,000 rpm (or 3,000

) for 20 minutes at 4°C. -

Transfer supernatant to HPLC vials.

-

Analyze via LC-MS/MS (MRM mode) monitoring the parent BCBP transition (e.g.,

fragment).

Data Visualization: Metabolic Pathways

The following diagram illustrates the predicted metabolic fate of BCBP in the microsomal system, highlighting the specific cleavage points.

Figure 1: Predicted Phase I metabolic pathways for BCBP. The primary routes involve N-dealkylation at the benzyl and butyl sites, mediated largely by CYP3A4 and CYP2D6 isoforms.

Data Analysis & Calculation

To ensure scientific integrity, data must be processed using the ln(concentration) vs. time plot.

Elimination Rate Constant ( )

Plot the natural logarithm of the "Percent Parent Remaining" vs. time. The slope of the linear regression is

Half-Life ( )

Intrinsic Clearance ( )

This value represents the enzyme's ability to metabolize the drug, normalized to the protein content.

-

Interpretation:

- : Low Clearance (Stable).

- : Moderate Clearance.

- : High Clearance (Unstable).

Troubleshooting & Optimization

-

Issue: Non-Linear Depletion (Curvature in log-plot).

-

Cause: Enzyme inactivation or product inhibition.

-

Fix: Reduce incubation time or lower substrate concentration to 0.5

M.

-

-

Issue: High Loss in "No-NADPH" Control.

-

Cause: Chemical instability (hydrolysis) or non-specific binding to microsomes.

-

Fix: Check stability in buffer alone. If binding is the issue, calculate the fraction unbound (

) using equilibrium dialysis to correct

-

-

Issue: No Metabolism Detected.

-

Cause: Compound is stable, or wrong species microsomes used.[2]

-

Fix: Extend incubation to 60-120 mins (add more NADPH at 60 min) or test Hepatocytes (which contain cytosolic enzymes) to rule out non-CYP pathways.

-

References

- Di, L., & Obach, R. S. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.

-

Protocol for Microsomal Stability Assay . (2024).[2] Protocols.io.[2] Available at: [Link][2]

-

Rotzinger, S., et al. (1998). "Metabolism of the antidepressant drug trazodone to its active metabolite m-chlorophenylpiperazine."[3] Drug Metabolism and Disposition. Available at: [Link] (Mechanistic reference for chlorophenylpiperazine metabolism).

-

Staack, R. F., & Maurer, H. H. (2005). "Metabolism of designer drugs of abuse."[4] Current Drug Metabolism. (Context for N-substituted piperazine metabolism).

Sources

- 1. Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. protocols.io [protocols.io]

- 3. Trazodone is metabolized to m-chlorophenylpiperazine by CYP3A4 from human sources - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Technical Guide: Structure-Activity Relationship (SAR) Studies of Chlorobenzyl Piperazines

[1]

Executive Summary: The Privileged Scaffold

The chlorobenzyl piperazine moiety represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. While historically anchored in first-generation H1-antihistamines (e.g., chlorcyclizine, meclizine), modern SAR campaigns have repurposed this architecture for antimicrobial, antiviral (HCV), and oncology (Bcl-2 inhibition) applications.

This guide dissects the pharmacophore into its functional vectors, providing a rational approach to derivatization. It moves beyond simple cataloging to explain the why—the electronic and steric causality that dictates lead optimization.

Anatomy of the Pharmacophore[1]

To rationally design analogs, we must deconstruct the molecule into three distinct zones of interaction.

The Vectors of Interaction

-

Zone A: The Chlorobenzyl "Warhead"

-

Role: Provides lipophilic bulk and engages in

- -

The Chlorine Substituent: Acts as a lipophilic anchor. Being an electron-withdrawing group (EWG) via induction but electron-donating via resonance, it modulates the electron density of the benzene ring, affecting

-interaction strength. It also blocks metabolic oxidation at the specific carbon it occupies (para-blocking).

-

-

Zone B: The Piperazine Core

-

Role: A semi-rigid spacer that directs the vectors of Zone A and C.

-

Conformation: Predominantly exists in a chair conformation, minimizing steric strain. The nitrogen atoms (N1 and N4) serve as hydrogen bond acceptors or, when protonated at physiological pH, as ionic anchors (salt bridges) with anionic residues (e.g., Asp, Glu).

-

-

Zone C: The N4-Tail

-

Role: The selectivity determinant. In antihistamines, this is often a small methyl group or a bulky benzhydryl system. In newer antimicrobial agents, this region is derivatized with long alkyl chains or heteroaromatics to modulate LogP and membrane permeability.

-

Synthetic Strategies & Protocols

Reliable synthesis is the bedrock of any SAR study. While reductive amination is possible, Nucleophilic Substitution (N-Alkylation) remains the industry standard for generating chlorobenzyl piperazines due to its robustness and scalability.

Validated Protocol: N-Alkylation of Piperazine

Objective: Synthesis of 1-(4-chlorobenzyl)piperazine intermediates.

Reaction Scheme:

Step-by-Step Methodology:

-

Stoichiometry Control: Dissolve anhydrous piperazine (5.0 equiv) in Acetonitrile (MeCN). Note: A large excess of piperazine is critical to prevent the formation of the unwanted N,N'-bis(chlorobenzyl)piperazine byproduct.

-

Base Addition: Add anhydrous Potassium Carbonate (

, 2.0 equiv). Why: To scavenge the HCl generated during the reaction, driving the equilibrium forward. -

Electrophile Addition: Dropwise addition of 4-chlorobenzyl chloride (1.0 equiv) dissolved in MeCN over 30 minutes at room temperature.

-

Thermal Activation: Heat the mixture to reflux (

) for 4–6 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1). -

Workup: Filter off inorganic salts (

, unreacted -

Purification: The excess piperazine can be removed via high-vacuum distillation or by washing the crude residue (dissolved in EtOAc) with water (piperazine is highly water-soluble; the mono-benzyl product acts more lipophilic).

Visualization: Synthetic Workflow

Figure 1: General synthetic workflow for mono-N-alkylation of piperazine. High stoichiometry of amine prevents over-alkylation.

SAR Deep Dive: Mechanistic Insights

The Chlorine Position Effect

The position of the chlorine atom on the benzyl ring drastically shifts biological activity (

| Substituent Position | Electronic Effect | Steric Effect | Biological Outcome (General) |

| Para (4-Cl) | Inductive withdrawal; Resonance donation. | Minimal steric clash. | High Potency. Extends the lipophilic reach; blocks P450 metabolic oxidation at the para-position, increasing half-life ( |

| Meta (3-Cl) | Strong inductive withdrawal. | Moderate. | Variable. Often retains potency but changes the electronic map of the ring. Common in Meclizine analogs. |

| Ortho (2-Cl) | Inductive withdrawal. | High steric hindrance. | Reduced Affinity. The bulk often prevents the benzyl ring from sitting flat in the hydrophobic pocket, twisting the torsion angle. |

The Linker Dynamics (The Methylene Bridge)

The single carbon spacer (

-

Extension (

): Usually leads to a drastic loss of activity (loss of the specific "angstrom distance" required for receptor docking). -

Branching (

): Converting the benzyl to a benzhydryl (diphenylmethyl) group creates "Super-Potency" for H1 receptors (e.g., Chlorcyclizine). The second phenyl ring accesses an accessory hydrophobic pocket in the GPCR.

Visualization: SAR Decision Tree

Figure 2: SAR decision matrix illustrating how structural modifications dictate therapeutic class.

Computational Modeling Protocol

To validate SAR findings in silico before synthesis, the following docking workflow is recommended.

-

Protein Prep: Retrieve crystal structure (e.g., Histamine H1 Receptor, PDB ID: 3RZE) from the PDB. Remove water molecules; add polar hydrogens.

-

Ligand Prep: Generate 3D conformers of the chlorobenzyl piperazine derivatives. Calculate partial charges (Gasteiger).

-

Grid Generation: Define the active site box centered on the co-crystallized ligand (approx.

Å). -

Docking: Use a genetic algorithm (e.g., AutoDock Vina or Glide).

-

Scoring: Evaluate binding energy (

, kcal/mol). Look for:-

Salt Bridge: Between protonated piperazine N and Asp107 (typical in aminergic GPCRs).

-

Pi-Stacking: Between chlorobenzyl ring and Trp/Phe residues.

-

References

-

Review of Piperazine Scaffold

-

Title: The Piperazine Scaffold: A Cornerstone of Modern Medicinal Chemistry.[3]

- Source: BenchChem Technical Guides.

-

-

Chlorcyclizine & Antiviral Repurposing

-

Antimicrobial Activity

-

General Pharmacology

- Title: Chlorcyclizine - LiverTox: Clinical and Research Inform

- Source: NCBI Bookshelf.

-

URL:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Repurposing of the antihistamine chlorcyclizine and related compounds for treatment of hepatitis C virus infection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: Preparation of Stock Solutions for 1-(Butan-2-yl)-4-(2-chlorobenzyl)piperazine in DMSO

Abstract

This document provides a detailed, field-proven guide for the preparation, handling, and storage of dimethyl sulfoxide (DMSO) stock solutions of the research compound 1-(Butan-2-yl)-4-(2-chlorobenzyl)piperazine. Adherence to these protocols is critical for ensuring solution integrity, concentration accuracy, and experimental reproducibility in downstream biological and chemical assays. This note emphasizes the rationale behind key procedural steps, from solvent selection and quality control to long-term storage, to empower researchers in drug development and life sciences.

Introduction and Scientific Context

1-(Butan-2-yl)-4-(2-chlorobenzyl)piperazine is a disubstituted piperazine derivative. The piperazine scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] The accuracy and reliability of any in vitro or in vivo study involving such compounds begin with the precise preparation of stock solutions. An improperly prepared stock solution—whether due to inaccurate weighing, incomplete dissolution, or degradation—can lead to erroneous and irreproducible results, wasting significant time and resources.

Dimethyl sulfoxide (DMSO) is the solvent of choice for a vast array of small organic molecules due to its exceptional solvating power for both polar and nonpolar compounds.[2] However, its hygroscopic nature and potential to cause compound precipitation when diluted into aqueous media necessitate standardized, careful handling procedures.[3] This guide establishes a self-validating system for preparing high-quality, stable stock solutions of 1-(Butan-2-yl)-4-(2-chlorobenzyl)piperazine.

Compound Properties and Safety Imperatives

A thorough understanding of the physicochemical properties and safety requirements for both the solute and the solvent is a prerequisite for safe and effective protocol execution.

Physicochemical Data

While specific experimental data for 1-(Butan-2-yl)-4-(2-chlorobenzyl)piperazine is not widely published, its properties can be estimated from its constituent parts: a piperazine core, a butan-2-yl group, and a 2-chlorobenzyl group. The molecular weight is a critical parameter for all concentration calculations.

| Property | Value | Source & Rationale |

| Molecular Formula | C₁₅H₂₃ClN₂ | Derived from structure: Piperazine (C₄H₁₀N₂) + Butan-2-yl (C₄H₉) + 2-Chlorobenzyl (C₇H₆Cl) - 3H |

| Molecular Weight (MW) | 266.81 g/mol | Calculated from the molecular formula. Structurally similar compounds like 1-(4-Chlorobenzyl)piperazine have a MW of 210.70 g/mol .[4][5] |

| Appearance | Likely a solid or viscous oil | Based on related piperazine derivatives.[5][6] |

| Solubility | Expected to be soluble in DMSO | Piperazine derivatives generally exhibit good solubility in DMSO.[7][8][9] |

Safety & Handling

Researcher's Responsibility: Prior to any experimental work, it is mandatory to consult the most current Safety Data Sheet (SDS) for both 1-(Butan-2-yl)-4-(2-chlorobenzyl)piperazine (if available from the supplier) and Dimethyl Sulfoxide (DMSO).

-

1-(Butan-2-yl)-4-(2-chlorobenzyl)piperazine: As a novel research chemical, it should be considered hazardous until proven otherwise.[8] Piperazine derivatives can be corrosive and cause skin and eye irritation.[10] Handle with care, avoiding inhalation of dust or direct contact with skin and eyes.

-

Dimethyl Sulfoxide (DMSO): DMSO is an exceptional solvent that can rapidly penetrate the skin and may carry dissolved substances with it.[11] Therefore, it is imperative to prevent skin contact. Always use high-purity, anhydrous (or low-water content) DMSO, as moisture can accelerate the degradation of sensitive compounds.[3][12]

Required Personal Protective Equipment (PPE):

-

Nitrile gloves (wear two pairs if possible)

-

Safety goggles or a face shield

-

Laboratory coat

-

All handling of the solid compound and concentrated DMSO solutions should be performed inside a certified chemical fume hood.[13]

Experimental Protocol: Preparation of a 10 mM Primary Stock

This protocol details the preparation of a 10 mM primary stock solution, a common starting concentration for many screening and research applications.

Materials & Equipment

-

1-(Butan-2-yl)-4-(2-chlorobenzyl)piperazine (solid)

-

Anhydrous, high-purity DMSO (e.g., ≥99.9%)

-

Calibrated analytical balance (readable to at least 0.1 mg)

-

Sterile, amber glass vials or polypropylene cryovials with screw caps

-

Calibrated positive displacement or air displacement micropipettes (P200, P1000)

-

Sterile, nuclease-free pipette tips[14]

-

Vortex mixer

-

Water bath sonicator (optional, for difficult-to-dissolve compounds)

Pre-Protocol Calculation

The fundamental relationship for calculating the mass of solute required is: Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

Example Calculation for 1 mL of a 10 mM Stock:

-

Molarity = 10 mM = 0.010 mol/L

-

Volume = 1 mL = 0.001 L

-

Molecular Weight = 266.81 g/mol

Mass (mg) = (0.010 mol/L) × (0.001 L) × (266.81 g/mol ) × (1000 mg/g) = 2.6681 mg

Therefore, to prepare 1 mL of a 10 mM stock solution, you will need to weigh 2.67 mg of the compound.

Step-by-Step Methodology

-

Preparation: Bring the vial containing the solid compound and the bottle of DMSO to room temperature in a desiccator. This critical step prevents condensation of atmospheric moisture into the hygroscopic solvent or onto the compound.[3]

-

Weighing: Using an analytical balance, carefully weigh the calculated mass (e.g., 2.67 mg) of 1-(Butan-2-yl)-4-(2-chlorobenzyl)piperazine directly into a sterile, appropriately labeled vial.

-

Expert Insight: Weighing directly into the final vial minimizes material loss during transfer. Record the exact mass weighed in your laboratory notebook.[15]

-

-

Solvent Addition: Inside a chemical fume hood, add the calculated volume of anhydrous DMSO (e.g., 1.0 mL) to the vial containing the compound.

-

Dissolution: Tightly cap the vial and vortex vigorously for 1-2 minutes.[2] Visually inspect the solution against a light source to ensure no solid particulates remain.

-

Final Concentration Adjustment: If the actual mass weighed differs from the target, recalculate the precise molarity of the stock solution and record it on the vial label and in your notebook. Actual Molarity (mM) = [Mass Weighed (mg) / (266.81 g/mol × Volume (L))] / 1000

-

Aliquoting & Storage: To preserve the integrity of the primary stock, it is crucial to avoid repeated freeze-thaw cycles, which can cause compound degradation or precipitation.[16][17][18] Aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile cryovials.

-

Storage: Store the aliquots at -20°C or -80°C in a dark, secure location. For long-term storage (>1 month), -80°C is recommended.[16]

Workflow Visualization

The following diagram illustrates the validated workflow for preparing the primary stock solution.

Caption: Validated workflow for preparing DMSO primary stock solutions.

Preparation of Aqueous Working Solutions

DMSO stock solutions are rarely used directly in assays. They must be diluted into an aqueous buffer or cell culture medium. A common pitfall is the precipitation of the compound upon "crashing" out of the organic solvent into the aqueous phase.[3]

Best Practice: Stepwise Dilution

-

Perform initial serial dilutions from your primary stock (e.g., 10 mM) in 100% DMSO to create intermediate stocks.[3]

-

For the final step, dilute the intermediate DMSO stock into the final aqueous buffer or medium. The final concentration of DMSO in the assay should be kept to a minimum, typically <0.5% , to avoid solvent-induced cytotoxicity or assay interference.[2]

-

Always include a "vehicle control" in your experiments, which consists of the assay medium containing the same final concentration of DMSO used for the compound dilutions.[16]

References

-

GE Healthcare Life Sciences. (2011). Buffer and sample preparation for direct binding assay in 2% DMSO. GE Healthcare. Available at: [Link]

- Various Authors. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Molecules.

- Cold Spring Harbor Laboratory Press. (n.d.). Stock Solutions. CSH Protocols.

-

LifeTein. (2023). How to dissolve peptide in DMSO and still be safe to the cell culture. LifeTein. Available at: [Link]

-

Solubility of Things. (n.d.). Piperazine. Solubility of Things. Available at: [Link]

- TCI Chemicals. (2023).

- Scherz, M. W., et al. (2018). Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility. ACS Omega.

- Various Authors. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION.

- Etra Organics. (2025). How to Use DMSO Safely | Best Practices & Common Mistakes. Etra Organics.

- Cayman Chemical. (2024).

- Cheng, X., et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening.

- Kozikowski, B. A., et al. (2003). The effect of freeze/thaw cycles on the stability of compounds in DMSO. Journal of Biomolecular Screening.

- Kozikowski, B. A., et al. (2025). The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO.

- Wikipedia. (n.d.). Piperazine. Wikipedia.

- Fisher Scientific. (2010).

-

National Center for Biotechnology Information. (n.d.). 4-Chlorobenzylpiperazine. PubChem. Available at: [Link]

-

Pharmaffiliates. (n.d.). 1-(4-Chlorobenzyl)piperazine. Pharmaffiliates. Available at: [Link]

- Chemwatch. (2022).

- Various Authors. (n.d.). PREPARING SOLUTIONS AND MAKING DILUTIONS.

- Various Authors. (n.d.).

- PubChemLite. (n.d.). 1-(butan-2-yl)piperazine (C8H18N2). PubChemLite.

- MilliporeSigma. (n.d.). Solubility Guidelines for Peptides. MilliporeSigma.

- National Center for Biotechnology Information. (n.d.). 1-[(2S)-butan-2-yl]-3-[(2R)-1-[(4S)-4-(4-chlorophenyl) .... PubChem. PubChem.

Sources

- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. FAQs on Inhibitor Preparation [sigmaaldrich.com]

- 4. 4-Chlorobenzylpiperazine | C11H15ClN2 | CID 134826 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tcichemicals.com [tcichemicals.com]

- 11. How to Use DMSO Safely | Best Practices & Common Mistakes [etraorganics.co.uk]

- 12. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. hnzchemlibrary.co.nz [hnzchemlibrary.co.nz]

- 14. lifetein.com [lifetein.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. medchemexpress.cn [medchemexpress.cn]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Optimizing Solvent Systems for the Recrystallization of Piperazine Derivatives

Introduction

The piperazine ring is a ubiquitous scaffold in modern medicinal chemistry, forming the core of numerous active pharmaceutical ingredients (APIs).[1] Its unique physicochemical properties, including high polarity and basicity due to the two nitrogen atoms, contribute to favorable pharmacokinetic profiles but also present specific challenges during purification.[2] Recrystallization remains the most critical and widely employed method for the purification of solid organic compounds, including piperazine derivatives, on both laboratory and industrial scales. The selection of an appropriate solvent or solvent system is paramount to achieving high purity and yield.[3]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and systematic methodologies for optimizing solvent systems for the recrystallization of a diverse range of piperazine derivatives. We will delve into the theoretical underpinnings of solvent selection, provide detailed experimental protocols for systematic screening, and offer troubleshooting strategies to overcome common challenges.

Theoretical Framework for Solvent Selection

The ideal recrystallization solvent should exhibit a steep solubility curve for the target compound, meaning the compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures.[4] Conversely, impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble even at high temperatures (allowing for removal by hot filtration).[4]

The "Like Dissolves Like" Principle and Polarity

The adage "like dissolves like" is a foundational concept in solubility.[5] Polar compounds tend to dissolve in polar solvents, while non-polar compounds dissolve in non-polar solvents. The piperazine core itself is highly polar and freely soluble in water and other polar protic solvents like ethanol and methanol.[6] However, the overall polarity and, consequently, the solubility of a piperazine derivative are significantly influenced by the nature of the substituents on the nitrogen atoms.

Impact of Substituents on Solubility

The functional groups attached to the piperazine ring dictate the molecule's overall physicochemical properties, including its solubility profile.[7] Understanding these substituent effects is key to a rational approach to solvent selection.

-

Polar Substituents: The presence of polar functional groups (e.g., -OH, -NH2, -COOH) capable of hydrogen bonding will generally increase the solubility of the piperazine derivative in polar protic solvents like water, ethanol, and methanol.

-

Non-Polar/Aromatic Substituents: Large, non-polar, or aromatic substituents (e.g., benzyl, phenyl, long alkyl chains) will decrease the molecule's overall polarity, leading to increased solubility in less polar solvents such as toluene, ethyl acetate, or even hydrocarbons like hexane.[8]

-

Ionizable Groups: The basic nature of the piperazine nitrogens allows for the formation of salts with various acids.[9] Salt formation can dramatically increase aqueous solubility and is a common strategy for both purification and formulation.[9]

Systematic Solvent Screening Protocol

A systematic, small-scale solvent screening is the most effective empirical method to identify a suitable recrystallization solvent.

Protocol 1: Single Solvent Screening

Objective: To identify a single solvent with a suitable temperature-dependent solubility profile for the piperazine derivative.

Materials:

-

Crude piperazine derivative (approx. 100 mg)

-

A selection of solvents covering a range of polarities (see Table 1)

-

Small test tubes or vials

-

Heating block or water bath

-

Vortex mixer

-

Ice bath

Procedure:

-

Place approximately 10-20 mg of the crude piperazine derivative into a series of labeled test tubes.

-

Add a small volume (e.g., 0.5 mL) of a single solvent to each test tube at room temperature.

-

Vortex the mixtures and observe the solubility. Record whether the compound is soluble, sparingly soluble, or insoluble. A solvent in which the compound is highly soluble at room temperature is generally unsuitable for single-solvent recrystallization.[10]

-

For solvents in which the compound is sparingly soluble or insoluble at room temperature, heat the test tube in a heating block or water bath to the boiling point of the solvent.

-

Observe the solubility at the elevated temperature. If the compound dissolves completely, it is a potential candidate.

-

Allow the hot, clear solutions to cool slowly to room temperature.

-

Once at room temperature, place the test tubes in an ice bath to induce further crystallization.

-

Observe the quantity and quality of the crystals formed. An ideal solvent will yield a significant amount of crystalline solid upon cooling.

-

Record all observations in a systematic manner, as shown in Table 2.

Data Presentation:

| Solvent | Polarity Index | Boiling Point (°C) | Solubility at RT | Solubility at BP | Crystal Formation on Cooling |

| Water | 10.2 | 100 | |||

| Methanol | 6.6 | 65 | |||

| Ethanol | 5.2 | 78 | |||

| Isopropanol | 4.3 | 82 | |||

| Acetonitrile | 6.2 | 82 | |||

| Acetone | 5.1 | 56 | |||

| Ethyl Acetate | 4.3 | 77 | |||

| Dichloromethane | 3.4 | 40 | |||

| Toluene | 2.4 | 111 | |||

| Hexane | 0.0 | 69 | |||

| Table 1: Common Solvents for Recrystallization Screening |

| Solvent | Observations |

| Water | Insoluble at RT, sparingly soluble at BP, poor crystal formation. |

| Ethanol | Sparingly soluble at RT, fully soluble at BP, good crystal formation. |

| Ethyl Acetate | Soluble at RT. |

| Toluene | Insoluble at RT, sparingly soluble at BP, oily precipitate. |

| Hexane | Insoluble at RT and BP. |

| Table 2: Example of Solvent Screening Data for a Hypothetical N-Aryl Piperazine Derivative |

Visualization:

Caption: Workflow for Single Solvent Screening.

Optimizing Binary Solvent Systems

In many cases, a single solvent does not provide the ideal solubility profile. A binary solvent system, consisting of a "good" solvent (in which the compound is soluble) and an "anti-solvent" or "poor" solvent (in which the compound is insoluble), can offer greater flexibility and control over the crystallization process.

Protocol 2: Binary Solvent System Optimization

Objective: To determine the optimal ratio of a good solvent and an anti-solvent for effective recrystallization.

Materials:

-

Crude piperazine derivative

-

A "good" solvent identified from Protocol 1 (or known to dissolve the compound)

-

A miscible "anti-solvent"

-

Small Erlenmeyer flask or vial

-

Heating source

-

Pasteur pipettes

Procedure:

-

Place a small amount of the crude piperazine derivative in an Erlenmeyer flask.

-

Heat the "good" solvent to its boiling point.

-

Add the minimum amount of the hot "good" solvent to the flask to just dissolve the solid.

-

While the solution is still hot, add the "anti-solvent" dropwise until the solution becomes slightly cloudy (turbid). This indicates the saturation point has been reached.

-

Add a few more drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.

-

Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

-

Observe the formation of crystals. The optimal ratio is the one that just induces cloudiness at the boiling point.

Common Binary Solvent Pairs:

-

Ethanol / Water

-

Methanol / Water

-

Acetone / Water

-

Ethyl Acetate / Hexane

-

Toluene / Hexane

-

Dichloromethane / Hexane

Visualization:

Caption: Relationship between solvent composition, solubility, and yield.

General Recrystallization Protocol

Once an optimal solvent system has been identified, the following general protocol can be applied for the purification of the piperazine derivative.

Procedure:

-

Dissolution: Place the crude piperazine derivative in an appropriately sized Erlenmeyer flask. Add a boiling chip or magnetic stir bar. Add the chosen solvent (or the "good" solvent of a binary pair) in portions, heating the mixture to the boiling point with stirring. Continue adding the hot solvent until the solid is just dissolved.

-

Decolorization (if necessary): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

-

Hot Filtration (if necessary): If there are insoluble impurities or activated charcoal present, perform a hot gravity filtration to remove them. This should be done quickly to prevent premature crystallization.

-

Crystallization: If using a binary solvent system, add the hot anti-solvent as described in Protocol 2. Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

-

Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

-

Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

-

Drying: Dry the crystals in a vacuum oven at an appropriate temperature to remove residual solvent.

Characterization of Recrystallized Product

It is essential to characterize the final product to confirm its purity and identity.

| Analytical Technique | Purpose | Expected Outcome for Pure Product |

| Melting Point Analysis | Assess purity. | A sharp melting point range (typically < 2 °C). |

| Thin-Layer Chromatography (TLC) | Assess purity and compare with starting material. | A single spot with a different Rf value from impurities. |

| High-Performance Liquid Chromatography (HPLC) | Quantify purity. | A single major peak with purity >99%. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirm chemical structure and identify impurities. | Clean spectrum matching the expected structure with minimal impurity peaks. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirm functional groups and compare with a reference. | Spectrum matching the expected functional groups. |

| Table 3: Analytical Techniques for Purity and Identity Confirmation |

Troubleshooting Common Recrystallization Problems

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Oiling Out | The boiling point of the solvent is higher than the melting point of the solute. / The solution is supersaturated. | Use a lower boiling point solvent. / Add more solvent. / Induce crystallization by scratching the flask or adding a seed crystal. |

| No Crystals Form | Too much solvent was used. / The solution is supersaturated. | Boil off some of the solvent to concentrate the solution. / Scratch the inside of the flask with a glass rod. / Add a seed crystal of the pure compound. |

| Low Recovery | Too much solvent was used. / Premature crystallization during hot filtration. / Incomplete cooling. | Use the minimum amount of hot solvent necessary. / Ensure the filtration apparatus is pre-heated. / Allow sufficient time for cooling in an ice bath. |

| Colored Crystals | Colored impurities are not removed by recrystallization alone. | Use activated charcoal during the recrystallization process. / Consider a preliminary purification step like column chromatography. |

Conclusion

The successful recrystallization of piperazine derivatives hinges on a systematic and well-informed approach to solvent selection. By understanding the fundamental principles of solubility and the influence of substituents, and by employing the detailed experimental protocols outlined in this application note, researchers can effectively optimize solvent systems to achieve high purity and yield of their target compounds. The provided troubleshooting guide and analytical methods will further aid in overcoming common challenges and ensuring the quality of the final product, ultimately accelerating the drug development process.

References

- Shekunov, B. Y., & York, P. (2000). Crystallization processes in pharmaceutical technology and drug delivery. Journal of crystal growth, 211(1-4), 122-136.

- BenchChem. (2025). Technical Support Center: Purification of Piperazine-Containing Compounds.

-

Organic Syntheses Procedure. (n.d.). 1-benzylpiperazine. Retrieved from [Link]

-

Solubility of Things. (n.d.). Piperazine. Retrieved from [Link]

- Blagden, N., de Matas, M., Gavan, P. T., & York, P. (2007). Crystal engineering of active pharmaceutical ingredients to improve solubility and dissolution rates. Advanced Drug Delivery Reviews, 59(7), 617-630.

-

University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

- Canadian Science Publishing. (n.d.). Electronic effects of heterocyclic substituents. Spectroscopical and theoretical (AM1) study in a series of heterocyclic carboxaldehydes. Canadian Journal of Chemistry.

-

ResearchGate. (2026, February 1). Recrystallization Inside Amorphous Solid Dispersions as a Problem in Improving the Solubility of an API. Retrieved from [Link]

- Google Patents. (n.d.). Process for preparing N-benzyl piperazine.

-

Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

-

PubMed. (2022, October 4). Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines. Retrieved from [Link]

-

SWGDRUG.org. (2005, June 1). BENZYLPIPERAZINE. Retrieved from [Link]

-

ACS Publications. (2025, February 19). Structural Insights into the Resveratrol-Piperazine Cocrystal Forms Enabling the Cocrystallization Process Development from Solution. Retrieved from [Link]

-

MDPI. (2024, February 27). Can a Small Change in the Heterocyclic Substituent Significantly Impact the Physicochemical and Biological Properties of (Z)-2-(5-Benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetic Acid Derivatives? Retrieved from [Link]

-

MDPI. (2024, April 10). A Novel Cocrystal of Daidzein with Piperazine to Optimize the Solubility, Permeability and Bioavailability of Daidzein. Retrieved from [Link]

- Google Patents. (n.d.). Purification of piperazine.

- Google Patents. (n.d.). Isolation of piperazine.

-

MDPI. (2025, June 12). Green Pathways: Enhancing Amine Synthesis Using Deep Eutectic Solvents. Retrieved from [Link]

- ScienceDirect. (n.d.).

- Google Patents. (n.d.). Process for recovery of amines from aqueous solutions by solvent treatment and distillation.

-

Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selectio nn. Retrieved from [Link]

-

University of York, Chemistry Teaching Labs. (n.d.). Solvent Choice. Retrieved from [Link]

-

ScienceMadness.org. (2017, October 7). Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates?. Retrieved from [Link]

Sources

- 1. syrris.com [syrris.com]

- 2. A Novel Cocrystal of Daidzein with Piperazine to Optimize the Solubility, Permeability and Bioavailability of Daidzein - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Impact of Functional Groups in Organic Chemistry on Pharmaceutical Development - Reachem [reachemchemicals.com]

- 8. Reagents & Solvents [chem.rochester.edu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. mdpi.com [mdpi.com]

Application Note & Protocols: In Vitro Profiling of 1-(Butan-2-yl)-4-(2-chlorobenzyl)piperazine

Abstract

This document provides a comprehensive suite of in vitro protocols designed to characterize the biological activity of 1-(Butan-2-yl)-4-(2-chlorobenzyl)piperazine. The piperazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including effects on the central nervous system (CNS), and antimicrobial or anticancer properties.[1][2] Given the structural motifs of this compound—specifically the arylpiperazine core—a primary hypothesis is its interaction with G-protein coupled receptors (GPCRs).[2] This guide presents a tiered, systematic approach for researchers, beginning with foundational cytotoxicity assessments to establish a valid concentration range for subsequent mechanistic assays. We then detail robust protocols for high-throughput functional screening of the major GPCR signaling pathways (Gq, Gs, and Gi) and conclude with methods for target validation through receptor binding assays.

Introduction: Structural Rationale and Strategic Approach

The compound 1-(Butan-2-yl)-4-(2-chlorobenzyl)piperazine is an asymmetrically disubstituted piperazine. The piperazine ring acts as a versatile scaffold, allowing for the precise spatial orientation of pharmacophoric groups.[3] The key structural features are:

-

Piperazine Core: A foundational element in numerous FDA-approved drugs, often used to tune pharmacokinetic properties or to present substituents for target engagement.[4]

-

N1-Butan-2-yl Group: An aliphatic substitution that influences lipophilicity and may engage in hydrophobic interactions within a binding pocket.

-